Tin(II) fluoride, with the chemical formula SnF₂, is a colorless solid that plays a significant role in various applications, particularly in the dental industry as stannous fluoride. This compound is formed from tin and fluorine and exhibits unique properties due to its coordination chemistry. Tin(II) fluoride is known for its ability to enhance the resistance of tooth enamel against decay by promoting the formation of fluorapatite from calcium minerals in teeth .
The structure of tin(II) fluoride is characterized by a trigonal pyramidal geometry around the tin atom, attributed to its lone pair of electrons, which are sterically active . In crystalline form, it can exist as tetramers (Sn₄F₈) and has been observed to adopt different coordination environments depending on the conditions .
Stannous fluoride works through several mechanisms to promote oral health:
The compound also acts as a Lewis acid, forming complexes with amines and other donor ligands. For instance, it can react with trimethylamine to form a 1:1 complex and with dimethylsulfoxide to form another complex . Furthermore, tin(II) fluoride can be oxidized by various agents to produce mixed-valence compounds like Sn₃F₈, which contain both tin(II) and tin(IV) .
Tin(II) fluoride can be synthesized through several methods:
The primary applications of tin(II) fluoride include:
Studies have shown that tin(II) fluoride interacts with various ligands and ions in solution. The formation of complexes with amines and other donor molecules demonstrates its versatility as a Lewis acid. Additionally, its hydrolysis products can participate in further reactions that lead to complexation with other metal ions or anions .
Several compounds share similarities with tin(II) fluoride, particularly within the group of tin halides. Here are some comparable compounds:
Compound | Formula | Unique Characteristics |
---|---|---|
Tin(IV) Fluoride | SnF₄ | Higher oxidation state; more stable than tin(II) fluoride |
Tin(II) Chloride | SnCl₂ | Similar coordination chemistry; used in different applications |
Lead(II) Fluoride | PbF₂ | Similar halide structure; different biological activity |
Bismuth Fluoride | BiF₃ | Exhibits different coordination due to bismuth's properties |
Tin(II) fluoride is unique due to its reducing properties and ability to form stable complexes with ligands compared to its counterparts like tin(IV) fluoride, which does not exhibit similar reducing capabilities . Its role in dental applications also sets it apart from other halides.
Tin(II) fluoride, with the chemical formula SnF₂, exhibits a complex molecular structure characterized by distinctive crystalline morphology [1]. The compound features a tin atom bonded to two fluorine atoms, with the tin atom possessing a stereochemically active lone pair that significantly influences its molecular geometry [10]. In the gas phase, tin(II) fluoride adopts a bent molecular geometry with an angle of approximately 120° between the fluorine atoms, though this angle may vary slightly due to electronic effects [10].
Crystallographically, tin(II) fluoride exists in multiple polymorphic forms, with the most common being the monoclinic α-phase [1] [2]. The α-phase of tin(II) fluoride possesses a molecular structure consisting of Sn₄F₈ tetramers with strong intermolecular interactions [13]. Within these tetramers, two distinct tin atom environments exist: Sn(1) adopts a highly distorted SnF₃E trigonal pyramidal coordination (where E represents the lone pair) with a tetrahedral electron pair geometry, while Sn(2) exhibits a highly distorted SnF₅E square pyramidal coordination with an octahedral electron pair geometry [13].
The crystal system of α-tin(II) fluoride is monoclinic, belonging to the space group C2/c [1]. This crystalline structure is characterized by a three-dimensional network of tin and fluorine atoms arranged in a specific pattern that accommodates the stereochemical requirements of the tin(II) center [1] [3]. The monoclinic unit cell parameters include distinctive lattice constants that define the spatial arrangement of atoms within the crystal lattice [1].
Tin(II) fluoride demonstrates polymorphism, existing in three distinct solid phases designated as α, β, and γ [4] [13]. The α-phase is obtained through crystallization from aqueous solutions and exhibits a monoclinic crystal structure [4]. Upon heating, the α-phase transforms into the γ-phase, which is stable only at elevated temperatures [4] [13].
The high-temperature γ-phase of tin(II) fluoride possesses a tetragonal crystal structure similar to that of tellurium dioxide (TeO₂) [13]. In this phase, tin adopts a seesaw SnF₄E coordination with a trigonal bipyramidal electron pair geometry, which uniquely represents a distortion of a square antiprism rather than the more common geometries associated with similar coordinations [13].
Upon cooling from the γ-phase, a second-order displacive transition occurs, resulting in the formation of the ferroelastic β-phase [13]. The β-phase of tin(II) fluoride features an intermediate coordination environment for tin, positioned between a SnF₄E seesaw and a SnF₅E square pyramidal geometry [6] [13]. This phase transition sequence (α → γ → β) represents a complex structural evolution influenced by temperature, with each phase exhibiting distinct crystallographic and physical properties [4] [13].
The phase transitions between these polymorphs involve significant structural reorganization, affecting the coordination environment of tin atoms and the overall crystal packing [13]. These transitions are temperature-dependent and reflect the delicate balance between various intermolecular forces within the crystal lattice [4] [13].
The solubility profile of tin(II) fluoride presents interesting characteristics that vary with the solvent and pH conditions [1] [2]. In water, tin(II) fluoride exhibits limited solubility, though it is more soluble in certain aqueous solutions containing specific ions [1] [2]. The compound is notably soluble in potassium hydroxide and potassium fluoride solutions, while being insoluble in common organic solvents such as ethanol, ether, and chloroform [1] [2].
When dissolved in water, tin(II) fluoride produces an acidic solution with a pH ranging from 2.8 to 3.5 at a concentration of 40 g/L at 25°C [9]. This acidic behavior stems from the hydrolysis of tin(II) fluoride in aqueous media, which can lead to the formation of various hydrolysis products including basic tin(II) fluoride species [3] [14].
The hydrolysis of tin(II) fluoride in concentrated aqueous solutions results in the formation of tin(II) fluoride oxide, Sn₄OF₆, representing the first evidence for the formation of a basic tin(II) fluoride from an aqueous system [3] [12]. This hydrolysis process is pH-dependent and influences the speciation of tin in solution [3] [14]. At higher pH values, precipitation occurs more readily, with copious and irregular precipitation covering surfaces at pH values above 3 [14].
As the pH increases further, hydroxide complexing becomes stronger, leading to the formation of hydroxide-tin(II) complexes that exhibit different reactivity patterns [14]. At very high pH (around 12), all precipitates dissolve, and tin exists in the form of hydroxide-tin(II) complexes, sometimes referred to as "stannites" [14].
Tin(II) fluoride exhibits significant thermal stability with a melting point of approximately 213-215°C and a boiling point of 850°C at standard pressure (1,013 hPa) [1] [2] [9]. These high transition temperatures indicate strong intermolecular forces within the crystal lattice, contributing to the compound's thermal stability [1] [9].
The enthalpy of formation for tin(II) fluoride, while not directly reported in the available literature, can be contextualized within the broader framework of fluorinated compound thermochemistry [5]. The formation of tin(II) fluoride involves the reaction between elemental tin and fluorine, resulting in a thermodynamically favorable process with a negative enthalpy of formation [5].
Thermal stability studies indicate that tin(II) fluoride remains stable under normal conditions and does not undergo decomposition when stored and applied as directed [9]. However, the compound is sensitive to air and moisture, suggesting potential reactivity under certain environmental conditions [1] [2]. When heated to decomposition, tin(II) fluoride can emit toxic fumes containing fluoride species [2].
The thermal behavior of tin(II) fluoride is also reflected in its phase transitions, with the α-phase transforming to the γ-phase upon heating, demonstrating the temperature-dependent structural changes that occur within specific temperature ranges [4] [13]. These phase transitions represent important thermodynamic events characterized by enthalpy changes and entropy effects [13].
The vapor pressure characteristics of tin(II) fluoride are not extensively documented in the available literature [9]. However, given its high boiling point of 850°C, tin(II) fluoride is expected to exhibit relatively low vapor pressure at ambient temperatures [1] [9]. This property is consistent with the compound's crystalline nature and strong intermolecular forces within the solid state [1] [2].
The volatility of tin(II) fluoride increases significantly at elevated temperatures, approaching its melting point and beyond [1] [9]. This temperature-dependent vapor pressure behavior influences the compound's applications in high-temperature processes and its handling requirements [9].
While specific vapor pressure values at different temperatures are not provided in the available sources, the general trend would follow the Clausius-Clapeyron relationship, with vapor pressure increasing exponentially with temperature [9]. This relationship is fundamental to understanding the phase behavior and thermal properties of tin(II) fluoride across different temperature regimes [1] [9].
The surface properties of tin(II) fluoride play a crucial role in its reactivity and interactions with other materials [8] [14]. The compound's surface characteristics are influenced by its crystal structure, with the arrangement of tin and fluorine atoms at the surface determining the nature of interfacial interactions [8] [13].
At the surface of tin(II) fluoride crystallites, changes may occur that are not necessarily detected by bulk analytical methods [8]. For instance, Mössbauer spectroscopy has revealed that polycrystalline samples of divalent tin-containing materials, while appearing stable under ambient conditions in air (provided they are not hygroscopic), can exhibit surface oxidation [8]. This is evidenced by the presence of a small peak in the Mössbauer spectrum that can be attributed to tin(IV) coordinated by oxygen, indicating surface oxidation processes [8].
The interfacial phenomena involving tin(II) fluoride are particularly relevant in aqueous environments, where the compound can undergo hydrolysis and form various surface species [3] [14]. These surface reactions are pH-dependent and influence the compound's behavior at interfaces [14]. At higher pH values, precipitation processes dominate, affecting the nature of the interface between tin(II) fluoride and the surrounding medium [14].
In certain crystalline forms of tin(II) fluoride-containing compounds, the stereochemically active lone pairs on tin can cluster in sheets that become cleavage planes, making the structure highly two-dimensional [8]. This structural feature significantly influences the surface properties and interfacial behavior of these materials [8].
The electronic structure of tin(II) fluoride is fundamentally determined by the valence band configuration of tin and fluorine atoms [6] [13]. Tin belongs to group 14 and period 5 of the periodic table, with an electronic configuration of [Kr]4d¹⁰5s²5p² [13]. This electronic arrangement plays a crucial role in determining the bonding characteristics and properties of tin(II) fluoride [13].
In tin(II) fluoride, the tin atom exists in the +2 oxidation state, meaning that two of its valence electrons participate in bonding with fluorine atoms [10] [13]. The remaining two valence electrons form a stereochemically active lone pair that significantly influences the molecular geometry and electronic properties of the compound [10] [13].
The valence band structure of tin(II) fluoride involves hybridization of tin orbitals, resulting in a complex electronic arrangement that accommodates both the bonding requirements with fluorine atoms and the stereochemical influence of the lone pair [6] [13]. This hybridization is evident in all phases of tin(II) fluoride, contributing to the covalent nature of the tin-fluorine bonds [6] [13].
The electronic structure of tin(II) fluoride can be analyzed using various spectroscopic techniques, including Mössbauer spectroscopy, which provides insights into the local electronic environment of tin atoms [8] [13]. These studies reveal the distinctive electronic characteristics of tin(II) in different coordination environments within the crystal structure [13].
One of the most distinctive features of tin(II) fluoride is the presence of a stereochemically active lone pair on the tin atom [6] [10] [11]. This lone pair consists of two valence electrons that do not participate in bonding with fluorine atoms but occupy a specific spatial orientation that influences the molecular geometry [10] [13].
The stereochemical activity of the lone pair in tin(II) fluoride is evident in its molecular structure, where the lone pair occupies a position that maximizes its spatial separation from the bonding electron pairs [10] [13]. In the gas phase, this results in a bent molecular geometry with an angle of approximately 120° between the fluorine atoms [10].
In crystalline forms of tin(II) fluoride, the stereochemical influence of the lone pair is manifested in the coordination environments of tin atoms [3] [13]. For instance, in α-tin(II) fluoride, the tin atoms adopt either trigonal pyramidal (SnF₃E) or square pyramidal (SnF₅E) coordination geometries, with the lone pair occupying a specific position in the coordination sphere [13].
The non-bonding electrons in tin(II) fluoride are stereochemically active and appear to point into irregular channels that run parallel to the c-axis in certain crystal structures, such as Sn₄OF₆ [3] [12]. This stereochemical activity contributes to the unique structural features and properties of tin(II) fluoride and its derivatives [3] [12].
In some tin(II) compounds, the lone pair can be located on a hybrid orbital in trans-position to certain ligands, further demonstrating its stereochemical influence [8]. The stereoactivity of the tin lone pair drastically changes the tin stereochemistry, resulting in lower coordination numbers and highly distorted coordination environments [8].
The bonding between tin and fluorine in tin(II) fluoride is predominantly covalent in nature, despite the significant electronegativity difference between these elements [6] [13]. This covalent character is evident in all phases of tin(II) fluoride and distinguishes it from some other metal fluorides that exhibit more ionic bonding [6] [13].
The tin-fluorine bonds in tin(II) fluoride exhibit specific length and strength characteristics that reflect the nature of the bonding interaction [3] [12]. In various crystal structures containing tin(II) fluoride units, the tin-fluorine bond lengths typically range from approximately 2.0 to 2.5 Å, with shorter bonds indicating stronger covalent interactions [3] [12].
In the crystal structure of Sn₄OF₆, a hydrolysis product of tin(II) fluoride, tin is present in four distinct sites, with some showing tetragonal-based pyramidal geometry while others exhibit trigonal-pyramidal geometry with a fourth bridging fluorine atom at distances of 2.4-2.5 Å [3] [12]. These varying bond lengths reflect the complex bonding arrangements in tin(II) fluoride-containing structures [3] [12].
The covalent nature of tin-fluorine bonding in tin(II) fluoride contrasts with the bonding behavior of tin(II) with other halides [6]. For instance, with chlorine, tin(II) can form either covalent bonding, as in SnCl₂·2H₂O, or ionic bonding, as in anhydrous Ba₂SnCl₆ [6]. This versatility in bonding behavior highlights the unique electronic properties of tin(II) and its interactions with different halogen elements [6].
Tin(II) fluoride exhibits well-defined crystallographic characteristics that have been extensively studied through X-ray diffraction techniques. The most thoroughly characterized polymorph is the monoclinic α-SnF₂ phase, which crystallizes in the space group C2/c [1] [2] [3]. The unit cell parameters for this phase have been precisely determined through single-crystal X-ray analysis: a = 13.353(1) Å, b = 4.9090(4) Å, c = 13.787(1) Å, with monoclinic angle β = 109.11(1)° [1] [3]. The unit cell volume is calculated to be 853.9 ų, containing Z = 16 formula units [3].
The space group classification C2/c (International Tables number 15) indicates a monoclinic crystal system with C-centering and a twofold screw axis combined with a c-glide plane [1]. This space group symmetry has significant implications for the molecular arrangement within the crystal lattice. The calculated density of this phase is 4.57 g/cm³, which aligns well with experimentally measured values [4].
Tin(II) fluoride demonstrates remarkable polymorphism, existing in at least three distinct crystalline modifications designated as α-, β-, and γ-SnF₂ [5] [6] [7]. The α-phase represents the stable room temperature form with the monoclinic structure described above [1] [2]. The γ-phase adopts a tetragonal structure and has been identified as a high-temperature polymorph [8] [9]. Limited structural information is available for the β-phase, though it has been confirmed to exist through thermal analysis and diffraction studies [5] [6].
Phase transitions between these polymorphs have been characterized through differential thermal analysis and kinetic studies [7]. The reconstructive first-order phase transitions occur with specific temperature dependencies: α → γ transitions upon heating and β, γ → α transitions upon cooling [7]. These transitions involve significant structural rearrangements due to the fundamental differences in crystal systems between the polymorphs [10].
Analysis of diffraction peak intensities reveals important structural features. The relative intensities of reflections provide insights into the atomic positions within the unit cell, particularly the arrangement of tin and fluorine atoms [13]. Systematic absences in the diffraction pattern are consistent with the C2/c space group symmetry, confirming the space group assignment [1].
The diffraction patterns also exhibit evidence of preferred orientation effects when samples display anisotropic bonding characteristics [13]. This phenomenon is particularly pronounced in tin(II) compounds due to the stereochemically active lone pair electrons on tin, which can lead to layer-like structural arrangements and corresponding orientation effects in powder samples [13].
The molecular geometry of tin(II) fluoride in the solid state is fundamentally influenced by the presence of a stereochemically active lone pair of electrons on the tin(II) center. In the α-SnF₂ structure, tin atoms adopt distorted coordination environments that can be described as trigonal pyramidal configurations [14] [15]. This geometry arises from the repulsive effect of the lone pair, which occupies space equivalent to a bonding pair but does not contribute to chemical bonding [16] [17].
The stereochemical activity of the lone pair has been confirmed through multiple analytical techniques, including Mössbauer spectroscopy studies on oriented single crystals [18]. The lone pair electrons are localized in hybrid orbitals and create directional bonding preferences that influence the overall crystal structure [16] [17]. This leads to the formation of asymmetric coordination environments around tin centers, with some tin atoms exhibiting three-coordinate trigonal pyramidal geometry while others show distorted higher coordination numbers [14] [15].
Detailed structural analysis reveals the presence of two crystallographically distinct tin sites in α-SnF₂, each with different coordination environments and bond parameters [14] [15]. The primary Sn-F bond lengths range from 2.07 to 2.44 Å, which are consistent with covalent bonding character between tin and fluorine [19] [20]. These values are significantly shorter than the sum of ionic radii, indicating substantial covalent contribution to the bonding [21].
In computational studies of tin fluoride interactions, the Sn-F bond lengths show sensitivity to the coordination environment [19] [20]. Gas-phase calculations predict Sn-F distances of approximately 2.085 Å for the molecular SnF₂ species, while in extended structures, these distances can vary depending on the local coordination geometry [19]. The variation in bond lengths reflects the different hybridization states of tin in various coordination environments.
Bond angle analysis reveals significant deviations from ideal geometries due to lone pair repulsion effects [22]. In the gas phase, SnF₂ adopts a bent molecular geometry with F-Sn-F angles of approximately 120°, consistent with trigonal planar electron pair geometry with one position occupied by the lone pair [22]. In the solid state, these angles are further distorted by intermolecular interactions and crystal packing effects [16] [14].
The crystal structure of tin(II) fluoride is characterized by extensive secondary interactions that supplement the primary covalent Sn-F bonds [16] [14] [17]. These weak secondary interactions occur at distances of 2.4-2.5 Å, significantly longer than the primary bonds but shorter than van der Waals contact distances [14] [15]. These interactions play a crucial role in determining the overall three-dimensional network structure.
The stereochemically active lone pairs create directional preferences that influence crystal packing arrangements [16] [17]. The lone pairs tend to cluster in specific regions of the structure, creating channels and voids that run parallel to certain crystallographic directions [14]. This arrangement leads to pronounced anisotropy in the crystal structure and contributes to the layered character observed in many tin(II) fluoride compounds [13].
Hydrogen bonding interactions have been identified in hydrated forms of tin(II) fluoride compounds [16] [17]. In basic tin(II) fluoride structures, OH···F hydrogen bonds connect structural layers, while the non-bonding tin lone pairs point into irregular channels within the crystal framework [14]. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the material.
Hard X-ray photoelectron spectroscopy studies have provided valuable insights into the electronic structure and oxidation states of tin in fluoride compounds [23] [24] [25]. These investigations reveal distinct differences between Sn(II) and Sn(IV) species in their photoelectron spectra, enabling precise identification of tin oxidation states in complex systems [23] [25].
The valence band structure of tin(II) fluoride shows characteristic features related to the tin 5s and 5p orbitals and fluorine 2p orbitals [19]. The tin 5s orbital contributes significantly to the valence band structure, and its occupancy is directly related to the stereochemical activity of the lone pair [26] [27]. Photoelectron spectroscopy data confirm that the chemical shift differences between different tin oxidation states are substantial, with SnF₂ and SnF₄ exhibiting distinctly different binding energies [27].
Studies of tin fluoride systems using photoelectron spectroscopy have demonstrated the technique's utility in understanding fluoride coordination effects [23] [25]. The spectra provide information about the electronic environment of tin centers and the degree of covalent character in Sn-F bonding interactions [24]. These measurements are particularly valuable for characterizing the electronic structure changes that accompany phase transitions and coordination environment modifications.
¹¹⁹Sn Mössbauer spectroscopy has emerged as one of the most powerful techniques for characterizing tin(II) fluoride compounds [28] [18] [29] [30]. The technique provides highly sensitive information about the local electronic environment of tin nuclei through measurement of isomer shift and quadrupole splitting parameters [28] [18].
For α-SnF₂, Mössbauer parameters have been precisely determined: isomer shift values range from 3.24 to 3.46 mm/s, and quadrupole splitting values range from 1.57 to 1.70 mm/s [28] [18]. These parameters are characteristic of tin(II) in a covalent bonding environment with stereochemically active lone pair electrons [28] [29]. The positive sign of the electric field gradient has been confirmed through single-crystal studies, providing important information about the electronic structure [18].
Mössbauer spectroscopy has also been instrumental in characterizing hydrated forms of tin(II) fluoride and fluoride complexes [28]. The dominant species in aqueous SnF₂ solutions has been identified as a hydrated stannous fluoride, probably SnF₂·H₂O, with characteristic Mössbauer parameters [28]. When fluoride ions are added to these solutions, rapid exchange occurs, and the dominant species becomes [SnF₃]⁻ with distinct spectroscopic signatures [28].
¹⁹F NMR spectroscopy has been utilized to study fluoride coordination and exchange processes in tin fluoride systems [27] [28]. The technique reveals multiple fluorine environments in solid tin(II) fluoride, with chemical shifts ranging from -88.3 to -157.4 ppm [27]. The ¹⁹F chemical shifts show sensitivity to tin oxidation state, with SnF₂ and SnF₄ exhibiting a chemical shift difference of approximately 100 ppm [27].
Corrosive;Irritant